molecular formula C10H20O5Si B13761665 1-Methyl-2-(trimethoxysilyl)ethyl methacrylate CAS No. 51749-70-3

1-Methyl-2-(trimethoxysilyl)ethyl methacrylate

Cat. No.: B13761665
CAS No.: 51749-70-3
M. Wt: 248.35 g/mol
InChI Key: XTVNGRMJOGNDOG-UHFFFAOYSA-N
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Description

1-Methyl-2-(trimethoxysilyl)ethyl methacrylate is an organosilicon compound with the molecular formula C10H20O5Si. It is a methacrylate ester that contains a trimethoxysilyl group, making it a versatile compound in various chemical applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the fields of materials science and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-(trimethoxysilyl)ethyl methacrylate can be synthesized through the reaction of methacrylic acid with 1-methyl-2-(trimethoxysilyl)ethanol. The reaction typically involves the use of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to maximize efficiency and scalability. The raw materials are fed into a reactor where the esterification reaction takes place. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(trimethoxysilyl)ethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-(trimethoxysilyl)ethyl methacrylate has a wide range of applications in scientific research:

    Materials Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.

    Polymer Chemistry: Employed in the synthesis of hybrid polymers with enhanced mechanical and thermal properties.

    Biology and Medicine: Utilized in the development of biocompatible coatings and drug delivery systems.

    Industry: Applied in the production of adhesives, sealants, and surface treatments.

Mechanism of Action

The mechanism of action of 1-methyl-2-(trimethoxysilyl)ethyl methacrylate involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The methacrylate group can polymerize to form a robust polymer network, providing mechanical strength and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethoxysilyl)ethyl methacrylate
  • Methacrylic acid, ethyl ester
  • 2-Propenoic acid, 2-methyl-, ethyl ester

Uniqueness

1-Methyl-2-(trimethoxysilyl)ethyl methacrylate is unique due to its combination of a methacrylate ester and a trimethoxysilyl group. This dual functionality allows it to act as a coupling agent, enhancing the adhesion between organic and inorganic materials. Its ability to undergo both hydrolysis and polymerization reactions makes it highly versatile in various applications .

Properties

CAS No.

51749-70-3

Molecular Formula

C10H20O5Si

Molecular Weight

248.35 g/mol

IUPAC Name

1-trimethoxysilylpropan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C10H20O5Si/c1-8(2)10(11)15-9(3)7-16(12-4,13-5)14-6/h9H,1,7H2,2-6H3

InChI Key

XTVNGRMJOGNDOG-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](OC)(OC)OC)OC(=O)C(=C)C

Origin of Product

United States

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